Application: The compound is used in the radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide.
Method: Radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide has been carried out either in chloroform or methanol using 2,2’-azobisisobutyronitrile as an initiator, allowing the preparation of acetal containing water-soluble polymers.
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by the presence of a 4-methyl group on the benzene ring and a dimethoxyethyl substituent. Its chemical formula is C₁₁H₁₇NO₄S, and it features a sulfonamide functional group, which is known for its biological activity and utility in pharmaceuticals. The compound's structure includes a sulfonyl group (–SO₂) attached to an amine, which contributes to its solubility and reactivity in various chemical environments .
The synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide typically involves:
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide has potential applications in:
Studies on the interactions of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide with biological macromolecules are crucial for understanding its mechanism of action. Potential interactions include:
When compared to other sulfonamide derivatives, N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide showcases unique characteristics due to its specific substituents. Here are some similar compounds:
Compound Name | Structure Characteristics | Notable Properties |
---|---|---|
N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide | Contains dimethyl substitution on the phenyl ring | Different antibacterial profile |
N-(benzyl)-4-methylbenzenesulfonamide | Benzyl group instead of dimethoxyethyl | Altered solubility and biological activity |
N-(isopropyl)-4-methylbenzenesulfonamide | Isopropyl group providing steric hindrance | Potentially different enzyme interaction |
The unique combination of the dimethoxyethyl group and the 4-methyl substitution may influence its pharmacological properties compared to these other compounds.